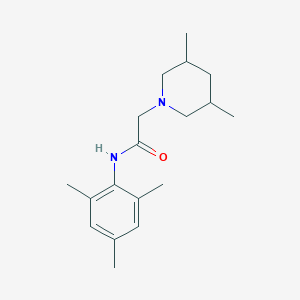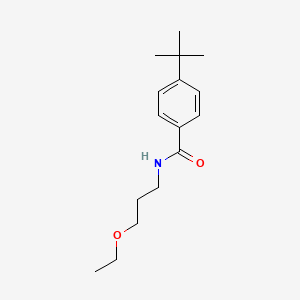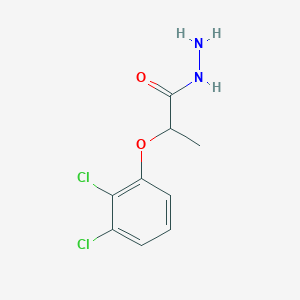
2-(3,5-dimethyl-1-piperidinyl)-N-mesitylacetamide
Vue d'ensemble
Description
2-(3,5-dimethyl-1-piperidinyl)-N-mesitylacetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a piperidine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(3,5-dimethyl-1-piperidinyl)-N-mesitylacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. This compound has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anticonvulsant, analgesic, and insecticidal properties. In animal studies, this compound has been shown to reduce the frequency and severity of seizures and to decrease pain sensitivity. This compound has also been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,5-dimethyl-1-piperidinyl)-N-mesitylacetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. This compound has also been shown to have a high degree of selectivity, meaning that it targets specific neurotransmitters and receptors without affecting others. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(3,5-dimethyl-1-piperidinyl)-N-mesitylacetamide. One potential area of research is the development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of this compound. Another area of research is the development of new pesticides based on the insecticidal properties of this compound. Additionally, this compound can be used as a building block for the synthesis of new polymers with unique properties, which could have applications in various fields such as material science and engineering.
Conclusion
In conclusion, this compound is a piperidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method of this compound has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound. This compound has been extensively studied for its potential applications in medicine, agriculture, and material science. Its mechanism of action is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. This compound has been shown to have anticonvulsant, analgesic, and insecticidal properties, and it has several advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new drugs, pesticides, and polymers.
Applications De Recherche Scientifique
2-(3,5-dimethyl-1-piperidinyl)-N-mesitylacetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. This compound has also been studied for its potential use as a pesticide due to its insecticidal properties. In material science, this compound has been used as a building block for the synthesis of new polymers with unique properties.
Propriétés
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-12-7-15(4)18(16(5)8-12)19-17(21)11-20-9-13(2)6-14(3)10-20/h7-8,13-14H,6,9-11H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJDAZBOTWSGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-phenylethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4727139.png)
![3-(3-bromophenyl)-6,6-dimethyl-2-(methylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4727153.png)
![4-allyl-3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4727156.png)



![2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-N-propylhydrazinecarbothioamide](/img/structure/B4727183.png)
![5,5-dimethyl-3-{2-[4-(1H-triaziren-1-yl)phenyl]vinyl}-2-cyclohexen-1-one](/img/structure/B4727187.png)
![N-(1-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4727195.png)

![3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4727209.png)
![N-cyclopropyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4727218.png)
![5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4727226.png)
![N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B4727241.png)